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Compound of Interest

Compound Name: 2-Chloro-4-methylpyrimidine

Cat. No.: B015830 Get Quote

Spectroscopic Data for 2-Chloro-4-
methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-4-methylpyrimidine, a key building block in medicinal chemistry and organic

synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols used for their

acquisition.

Spectroscopic Data Summary
The spectroscopic data for 2-Chloro-4-methylpyrimidine is summarized in the tables below,

providing a clear and concise reference for researchers.

¹H NMR Data
The proton NMR spectrum provides characteristic signals for the aromatic protons and the

methyl group on the pyrimidine ring.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.59 Doublet (d) 4.9 1H H6

7.44 Doublet (d) 4.9 1H H5

3.29 Singlet (s) - 3H -CH₃

Solvent: d₆-DMSO, Spectrometer Frequency: 400 MHz[1][2]

¹³C NMR Data (Predicted)
While experimental ¹³C NMR data is not readily available in the searched literature, a predicted

spectrum can be estimated based on typical chemical shifts for substituted pyrimidines. The

carbon atoms are numbered as follows: C2 (bearing the chlorine), C4 (bearing the methyl

group), C5, C6, and the methyl carbon.

Chemical Shift (δ) ppm Assignment

~168 C4

~162 C2

~159 C6

~122 C5

~24 -CH₃

Note: These are approximate values and can vary based on solvent and experimental

conditions.

Infrared (IR) Spectroscopy Data
The IR spectrum of 2-Chloro-4-methylpyrimidine is characterized by vibrations of the

pyrimidine ring and the methyl group. The data below is based on spectra of similar pyrimidine

derivatives and general IR absorption ranges.[3]
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch (-CH₃)

~1580 - 1400 Strong
C=C and C=N stretching

(pyrimidine ring)

~1380 Medium -CH₃ bending

~800 Strong C-Cl stretch

Mass Spectrometry Data
Mass spectrometry data confirms the molecular weight and provides insights into the

fragmentation pattern of the molecule.

m/z Ion Notes

129.11 [M+H]⁺

Protonated molecular ion,

observed via Electrospray

Ionization (ESI-MS).[1][2]

128/130 [M]⁺

Molecular ion peak (expected

in a ~3:1 ratio due to ³⁵Cl and

³⁷Cl isotopes).

93 [M-Cl]⁺ Loss of a chlorine radical.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz NMR spectrometer.
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Sample Preparation:

Approximately 5-10 mg of 2-Chloro-4-methylpyrimidine is accurately weighed and

dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (d₆-DMSO).

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

A standard one-dimensional proton spectrum is acquired with a sufficient number of scans to

obtain a good signal-to-noise ratio.

The spectrum is referenced to the residual solvent peak of d₆-DMSO (δ ~2.50 ppm).

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR spectrum is acquired.

A larger number of scans is typically required due to the lower natural abundance of the ¹³C

isotope.

The spectrum is referenced to the solvent peak of d₆-DMSO (δ ~39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Bruker Tensor 27 FT-IR spectrometer.[4]

Sample Preparation (Film Method):[4]

A small amount of 2-Chloro-4-methylpyrimidine is dissolved in a volatile solvent such as

dichloromethane.[4]

A drop of the solution is applied to a KBr or NaCl salt plate.

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
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Data Acquisition:

A background spectrum of the clean salt plate is recorded.

The salt plate with the sample film is placed in the spectrometer's sample holder.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and study the fragmentation pattern.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Sample Preparation:

A dilute solution of 2-Chloro-4-methylpyrimidine is prepared in a suitable solvent, such as

methanol or acetonitrile.

Data Acquisition (ESI-MS):

The sample solution is infused into the ESI source at a constant flow rate.

The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and

temperature) are optimized to achieve maximum ionization and signal intensity.

The mass spectrum is acquired in positive ion mode to observe the protonated molecule

[M+H]⁺.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Chloro-4-methylpyrimidine.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an

organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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